

Thermodynamic Properties of Benzaldoxime: An In-depth Technical Guide

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Compound of Interest

Compound Name: Benzaldoxime

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Introduction

Benzaldoxime ($\text{C}_6\text{H}_5\text{CH}=\text{NOH}$) is an organic compound with significant applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and predicting its behavior in different environments. This technical guide provides a comprehensive overview of the known thermodynamic properties of **benzaldoxime**, details general experimental protocols for their determination, and visualizes key chemical transformations involving this compound.

Core Thermodynamic Properties

The thermodynamic properties of a compound govern its stability, reactivity, and phase behavior. For **benzaldoxime**, a combination of experimental and computationally derived data is available.

Data Presentation

The following tables summarize the available quantitative thermodynamic data for **benzaldoxime**. It is important to note that some of this data is calculated using computational models, as experimental values for all properties are not readily available in the literature.

Table 1: Enthalpy and Energy Data for **Benzaldoxime**

Property	Value	Units	Source/Method
Enthalpy of Formation (gas, $\Delta_f H^\circ_{\text{gas}}$)	-21.29	kJ/mol	Joback Calculated Property[2][3]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	53.44	kJ/mol	Joback Calculated Property[2][3]
Enthalpy of Vaporization	46.12	kJ/mol	Guidechem[4]
Standard Solid Enthalpy of Combustion ($\Delta_c H^\circ_{\text{solid}}$)	-3797.00	kJ/mol	NIST[5]
Solid Phase Enthalpy of Formation ($\Delta_f H^\circ_{\text{solid}}$)	25.00	kJ/mol	NIST[5]

Table 2: Physical and Phase Transition Properties of **Benzaldoxime**

Property	Value	Units	Source/Method
Molecular Weight	121.14	g/mol	PubChem[6]
Melting Point (Tfus)	302.85	K	Cheméo[2]
Melting Point	34-36	°C	Sigma-Aldrich[7]
Melting Point ((Z)-isomer)	33	°C	Wikipedia[7]
Melting Point ((E)-isomer)	133	°C	Wikipedia[7]
Normal Boiling Point (Tboil)	555.10	K	Joback Calculated Property[2]
Boiling Point	104 °C at 6 mmHg	°C / mmHg	Sigma-Aldrich[7]
Vapor Pressure	0.0041	mmHg	PubChem[6]
Vapor Pressure	0.204	mmHg at 25°C	Guidechem[4]
Critical Temperature (Tc)	773.37	K	Joback Calculated Property[2]
Critical Pressure (Pc)	4046.64	kPa	Joback Calculated Property[2]

Table 3: Other Physicochemical Properties of **Benzaldoxime**

Property	Value	Units	Source/Method
LogP (Octanol/Water Partition Coefficient)	1.495	Crippen Calculated Property[2]	
Water Solubility (log10WS)	-0.78	mol/L	Crippen Calculated Property[2]
McGowan's Characteristic Volume (McVol)	97.280	ml/mol	McGowan Calculated Property[2]

Experimental Protocols

The determination of thermodynamic properties relies on a suite of well-established experimental techniques. While specific protocols for **benzaldoxime** are not extensively detailed in publicly available literature, this section outlines the general methodologies employed for such measurements.

Calorimetry

Calorimetry is the primary technique for measuring heat changes associated with chemical reactions and physical transitions, providing data on enthalpy of formation, combustion, and heat capacity.[\[8\]](#)[\[9\]](#)

- Bomb Calorimetry (for Enthalpy of Combustion): A precisely weighed sample of **benzaldoxime** would be placed in a high-pressure vessel (the "bomb"), which is then filled with pure oxygen.[\[9\]](#) The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited, and the resulting temperature change of the water is meticulously measured. The heat of combustion is calculated from this temperature change, the mass of the sample, and the heat capacity of the calorimeter.[\[9\]](#)
- Differential Scanning Calorimetry (DSC): DSC is used to determine melting point, enthalpy of fusion, and heat capacity. A small, weighed sample of **benzaldoxime** and an inert reference are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature. This allows for the identification and quantification of thermal transitions like melting.[\[10\]](#)[\[11\]](#)
- Reaction Calorimetry (for Enthalpy of Formation): The enthalpy of formation of **benzaldoxime** could be determined indirectly by measuring the enthalpy of a reaction involving **benzaldoxime**, such as its synthesis from benzaldehyde and hydroxylamine.[\[12\]](#) Heat flow calorimetry (HFC) or power compensation calorimetry are common techniques where the heat evolved or absorbed during the reaction is measured by monitoring the temperature difference between the reactor and a surrounding jacket or by the electrical power needed to maintain isothermal conditions.[\[12\]](#)

Vapor Pressure Measurement

Determining the vapor pressure of a substance as a function of temperature is crucial for calculating its enthalpy of vaporization.

- **Knudsen Effusion Method:** This gravimetric technique is suitable for materials with low vapor pressure. A sample of **benzaldoxime** is placed in a "Knudsen cell," a container with a small orifice, inside a vacuum chamber. The cell is heated to a specific temperature, and the rate of mass loss due to the effusion of vapor through the orifice is measured by a highly sensitive microbalance. The vapor pressure can then be calculated from this rate of mass loss.[\[13\]](#)
- **Static Apparatus:** In this method, a degassed sample of **benzaldoxime** is placed in a temperature-controlled, evacuated vessel.[\[14\]](#)[\[15\]](#) The system is allowed to reach equilibrium, and the pressure of the vapor is measured directly using a pressure transducer. Measurements are taken at various temperatures to establish the vapor pressure curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[\[16\]](#)[\[17\]](#) For **benzaldoxime**, TGA can be used to study its thermal stability and decomposition profile. A small sample is placed on a sensitive balance within a furnace. The temperature is ramped according to a set program, and the mass is continuously recorded. Any mass loss corresponds to events like sublimation, evaporation, or decomposition.[\[18\]](#)

Determination of Entropy and Gibbs Free Energy

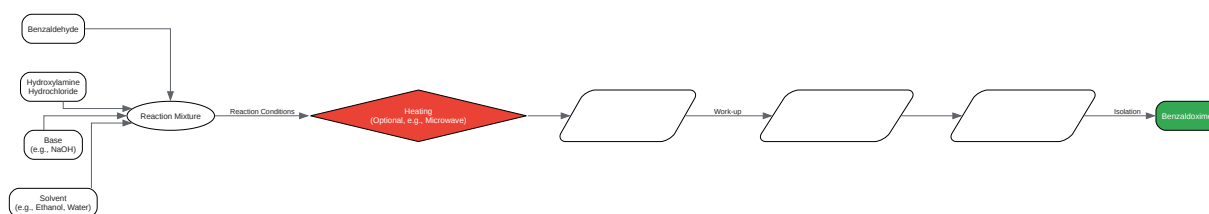
Direct experimental measurement of entropy (S) and Gibbs free energy (G) is complex. These values are typically derived from other experimentally determined thermodynamic quantities.

- **Entropy (S):** The absolute entropy of a substance can be determined by measuring its heat capacity (Cp) from near absolute zero to the desired temperature and accounting for the entropies of any phase transitions (e.g., melting, boiling).[\[19\]](#)[\[20\]](#) The entropy change for a reaction can also be determined from the temperature dependence of the equilibrium constant (van't Hoff plot).[\[20\]](#)[\[21\]](#)
- **Gibbs Free Energy (G):** The Gibbs free energy of formation ($\Delta_f G^\circ$) can be calculated from the enthalpy of formation ($\Delta_f H^\circ$) and the standard entropy (S°) using the Gibbs-Helmholtz equation: $\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$.[\[22\]](#)[\[23\]](#) For a reaction, the change in Gibbs free energy (ΔG)

under non-standard conditions can be determined by measuring the equilibrium constant (K) of the reaction: $\Delta G = -RT \ln K$.^{[24][25]}

Visualizations: Chemical Pathways

While no biological signaling pathways involving **benzaldoxime** were identified, its synthesis and a key chemical transformation, the Beckmann rearrangement, can be visualized to illustrate the logical flow of these processes.



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Caption: Experimental workflow for the synthesis of **benzaldoxime**.



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Caption: Mechanism of the Beckmann rearrangement of **benzaldoxime**.

Conclusion

This guide has consolidated the available thermodynamic data for **benzaldoxime**, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. While a complete experimental dataset for all thermodynamic properties remains to be established, the combination of reported experimental values and computational estimates offers a solid foundation for understanding the physicochemical behavior of this important compound. The outlined experimental protocols provide a general framework for obtaining more precise and comprehensive thermodynamic data in future research. The visualized chemical pathways for its synthesis and rearrangement further clarify key transformations of **benzaldoxime**.

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